7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

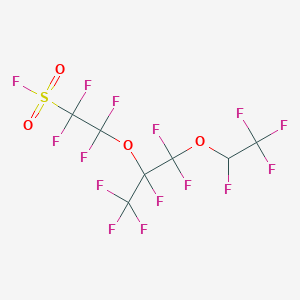

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride: is a fluorinated organic compound with the molecular formula C7HF15O4S . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride typically involves the reaction of tetrafluorosultone with ethylene glycol dimethyl ether in the presence of potassium fluoride. The reaction is carried out in a 0.5L autoclave, with the temperature controlled between 0-10°C. After the addition of tetrafluorosultone, the mixture is stirred for 0.5 hours, followed by the addition of dimethylethylenediamine .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: Potassium hydroxide or lithium carbonate in aqueous or alcoholic solutions.

Major Products:

Sulfonic Acids: Formed from the hydrolysis of the sulfonyl fluoride group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride is a fluorinated organic compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its properties, synthesis, and various applications, particularly in chemical synthesis, environmental analysis, and materials science.

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis due to its reactive sulfonyl fluoride group. It can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of various derivatives. This property makes it valuable in synthesizing complex organic molecules.

Environmental Analysis

The compound is employed in environmental studies to analyze per- and polyfluoroalkyl substances (PFAS) in water and soil samples. Its stability allows for reliable detection methods in assessing environmental contamination. Interaction studies focus on its behavior in biological systems and environmental matrices, evaluating how it interacts with proteins, enzymes, and other biomolecules.

Materials Science

In materials science, this compound is explored for its potential use in polymer electrolyte membrane fuel cells (PEMFC). The compound's properties enhance the mechanical stability and performance of ionomer membranes used in fuel cells. Crosslinking techniques involving this compound improve the chemical and mechanical robustness of these membranes, which are crucial for energy conversion devices.

Case Study 1: Fuel Cell Membranes

Research indicates that incorporating this compound into polymer electrolyte membranes can significantly enhance their performance. The crosslinking process stabilizes the membrane structure, reducing swelling and increasing durability under operational conditions.

Case Study 2: Environmental Monitoring

Studies have demonstrated the effectiveness of using this compound in detecting PFAS levels in contaminated water sources. Its unique chemical properties facilitate accurate assessments of environmental pollutants, contributing to better regulatory measures.

Uniqueness

The distinguishing feature of this compound is its specific combination of perfluorinated carbon chains with a dioxane structure and sulfonyl fluoride functionality. This combination imparts unique reactivity and stability compared to other perfluorinated compounds.

Mechanism of Action

The mechanism of action of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride involves its ability to form strong bonds with other molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, including enzyme inhibition and polymer cross-linking .

Comparison with Similar Compounds

- Perfluoro (4-methyl-3,6-dioxaoctane)sulfonyl fluoride

- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)

- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile

Uniqueness: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable compounds .

Biological Activity

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride, is a fluorinated compound with significant potential in various biological applications. Its unique structure imparts distinct chemical properties that influence its biological activity, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C₇F₁₄O₄S

- Molecular Weight : 446.12 g/mol

- CAS Number : 16090-14-5

- Boiling Point : 135 °C

- Density : 1.7 g/cm³

These properties make it suitable for use as a reagent in organic synthesis and as an intermediate in pharmaceutical production .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and signaling pathways, which can lead to alterations in cellular processes such as inflammation and oxidative stress.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediator synthesis.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to influence ROS levels within cells, potentially affecting cellular metabolism and viability .

In Vitro Studies

Recent studies have investigated the effects of this compound on cell lines and primary cells:

- Cell Viability : Research has shown that at certain concentrations, this compound can reduce cell viability in various cell lines by inducing apoptosis or necrosis.

- Inflammatory Response : Inflammatory markers such as cytokines were significantly decreased in treated cell cultures, indicating a potential anti-inflammatory effect.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study A | Human fibroblasts | 10 µM | 30% decrease in viability |

| Study B | Macrophages | 5 µM | Reduced IL-6 secretion by 50% |

| Study C | Hepatocytes | 20 µM | Induction of apoptosis |

These findings suggest that the compound holds promise for therapeutic applications in inflammatory diseases and conditions associated with oxidative stress.

Case Studies

- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound resulted in reduced inflammation markers in tissues affected by induced arthritis.

- Toxicology Assessment : Evaluations have indicated that while the compound exhibits beneficial biological activities at low concentrations, higher doses may lead to cytotoxic effects, necessitating careful consideration of dosage in therapeutic contexts .

Applications

The potential applications of this compound span across several fields:

- Pharmaceutical Development : Its role as an anti-inflammatory agent is being explored for developing new treatments for chronic inflammatory diseases.

- Material Science : The compound is used in synthesizing novel perfluorinated polymers with enhanced mechanical properties for use in fuel cells and other energy applications .

Properties

CAS No. |

75549-02-9 |

|---|---|

Molecular Formula |

C7HF15O4S |

Molecular Weight |

466.12 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |

InChI |

InChI=1S/C7HF15O4S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H |

InChI Key |

SUMRWJPLPFMMST-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.